H-Leu-trp-leu-OH

Vue d'ensemble

Description

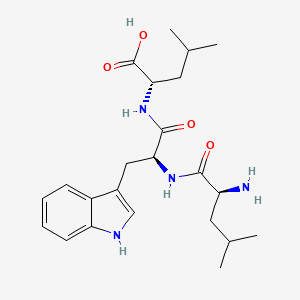

H-Leu-trp-leu-OH, also known as L-leucyl-L-tryptophyl-L-leucine, is a tripeptide composed of the amino acids leucine, tryptophan, and leucine. This compound is of interest due to its potential biological activities and its role in various biochemical processes. Tripeptides like this compound are often studied for their structural properties and potential therapeutic applications.

Applications De Recherche Scientifique

H-Leu-trp-leu-OH has several scientific research applications, including:

Chemistry: Studying the structural properties and stability of tripeptides.

Biology: Investigating the role of tripeptides in cellular processes and signaling pathways.

Medicine: Exploring potential therapeutic applications, such as antimicrobial or anticancer activities.

Industry: Utilizing peptides in the development of new materials or as additives in food and cosmetics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Leu-trp-leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process generally follows these steps:

Attachment of the First Amino Acid: The first amino acid, protected at the amino group, is attached to the resin.

Deprotection: The protecting group on the amino group is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid, also protected at the amino group, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected using a reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from any impurities.

Analyse Des Réactions Chimiques

Types of Reactions

H-Leu-trp-leu-OH can undergo various chemical reactions, including:

Oxidation: The tryptophan residue in the peptide can be oxidized to form products such as N-formylkynurenine.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used under mild conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Amino acid substitution can be achieved using standard peptide synthesis techniques with different amino acid derivatives.

Major Products Formed

Oxidation: N-formylkynurenine and other oxidized tryptophan derivatives.

Reduction: Reduced forms of the peptide with intact disulfide bonds.

Substitution: Peptide analogs with modified amino acid sequences.

Mécanisme D'action

The mechanism of action of H-Leu-trp-leu-OH involves its interaction with specific molecular targets and pathways. The tryptophan residue, in particular, plays a crucial role in binding to receptors or enzymes due to its aromatic side chain. This interaction can modulate various biological processes, such as signal transduction, enzyme activity, and cellular communication.

Comparaison Avec Des Composés Similaires

Similar Compounds

H-Leu-trp-OH: A dipeptide composed of leucine and tryptophan.

Trp-Leu-Leu: A tripeptide with a similar sequence but different order of amino acids.

Uniqueness

H-Leu-trp-leu-OH is unique due to its specific sequence of amino acids, which confers distinct structural and functional properties. The presence of two leucine residues flanking the tryptophan residue can influence the peptide’s hydrophobicity, stability, and biological activity.

Activité Biologique

Overview

H-Leu-trp-leu-OH, also known as L-leucyl-L-tryptophyl-L-leucine, is a tripeptide composed of the amino acids leucine, tryptophan, and leucine. This compound has attracted attention due to its potential biological activities and roles in various biochemical processes. The unique sequence and structure of this compound contribute to its distinct properties, making it a subject of interest in pharmacological and biochemical research.

Structure and Stability

The presence of two leucine residues flanking the tryptophan residue enhances the peptide's hydrophobicity , stability , and biological activity . The tripeptide is synthesized primarily through solid-phase peptide synthesis (SPPS) , a method that allows for the controlled assembly of amino acids into peptides. The synthesis involves several key steps:

- Attachment of the First Amino Acid : The first amino acid is attached to a solid resin.

- Deprotection : The protecting group on the amino group is removed.

- Coupling : The next protected amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC).

- Repetition : Steps 2 and 3 are repeated until the desired sequence is achieved.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets, particularly due to the aromatic side chain of tryptophan. These interactions can modulate various biological processes including:

- Signal Transduction : The peptide may influence cellular signaling pathways.

- Enzyme Activity : It can act as an inhibitor or activator of specific enzymes.

- Cellular Communication : The compound may play a role in cell-to-cell communication.

Therapeutic Potential

Research indicates that this compound exhibits potential therapeutic applications, including:

- Antimicrobial Activity : Studies suggest that certain tripeptides can exhibit antibacterial properties.

- Anticancer Effects : Preliminary findings indicate that this compound may inhibit cancer cell proliferation.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar peptides:

| Compound | Composition | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Leu-Trp-Leu | Antimicrobial, anticancer | Unique sequence enhances stability |

| H-Leu-trp-OH | Leu-Trp | Limited activity | Lacks second leucine residue |

| Trp-Leu-Leu | Trp-Leu-Leu | Varies | Different arrangement affects activity |

Case Studies and Research Findings

- Antimicrobial Studies : Research has shown that this compound exhibits significant antimicrobial properties against various pathogens, suggesting its potential as a natural preservative or therapeutic agent .

- Cancer Cell Proliferation : A study demonstrated that this tripeptide could inhibit the growth of certain cancer cell lines in vitro, indicating its potential in cancer therapy .

- Enzyme Interaction Studies : Investigations into enzyme interactions have revealed that this compound can modulate enzyme activity by acting as a substrate mimic, providing insights into its biochemical roles .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N4O4/c1-13(2)9-17(24)21(28)26-19(22(29)27-20(23(30)31)10-14(3)4)11-15-12-25-18-8-6-5-7-16(15)18/h5-8,12-14,17,19-20,25H,9-11,24H2,1-4H3,(H,26,28)(H,27,29)(H,30,31)/t17-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFOYSCDUWTZBF-IHPCNDPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.